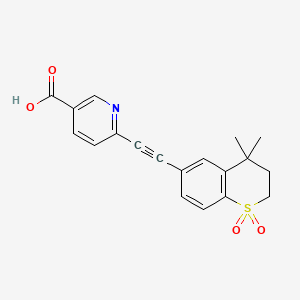

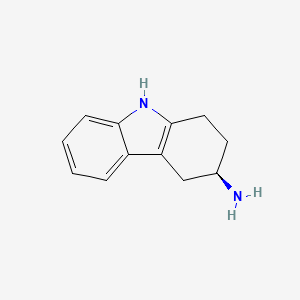

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Übersicht

Beschreibung

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine (R-THCZ) is a novel synthetic compound with potential applications in a variety of scientific research fields. It is a structural isomer of the psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC). R-THCZ is a non-psychoactive compound and has been studied for its potential therapeutic effects in the treatment of pain, inflammation, and cancer.

Wissenschaftliche Forschungsanwendungen

Efficient Asymmetric Synthesis for HPV Treatment : Boggs et al. (2007) describe an efficient asymmetric synthesis of a compound related to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, potentially used for treating human papillomavirus (HPV) infections. The key step in the synthesis is an asymmetric reductive amination leading to high stereo selectivity (Boggs et al., 2007).

Chemoenzymatic Synthesis of Ramatroban : Busto et al. (2012) developed a chemoenzymatic asymmetric route for preparing enantiopure (R)-ramatroban using lipases and oxidoreductases as biocatalysts. This method is important for producing chiral intermediates under mild conditions (Busto et al., 2012).

Ir-Catalyzed Asymmetric Reductive Amination : Lyubimov et al. (2015) explored the use of mixtures of ligands in the Ir-catalyzed asymmetric reductive amination of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This study highlights the positive effects of using a mixture of chiral and achiral ligands in the reaction (Lyubimov et al., 2015).

Diastereoselective Rearomative Etherifications/Aminations : Abualnaja et al. (2021) presented a rearomative diastereoselective etherification/amination reaction of 2,3,9,9a-tetrahydro-1H-carbazoles, valuable for the synthesis of 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles (Abualnaja et al., 2021).

Inhibitors of Glial GABA Uptake : Falch et al. (1999) explored selective inhibitors of glial GABA uptake. This research involves the synthesis and stereochemistry of compounds related to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and their potential use in neuroscience (Falch et al., 1999).

Anticancer Activity of Synthesized Derivatives : Chaudhary & Chaudhary (2016) investigated the anticancer activity of newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives, revealing significant activity against certain cancer cell lines (M. Chaudhary & Praveen D Chaudhary, 2016).

Optical Characterization of Carbazole Schiff Bases : Çiçek et al. (2018) synthesized new carbazole derivatives and investigated their optical properties, with potential applications in organic light-emitting diodes (Çiçek et al., 2018).

Frovatriptan Salts of Aliphatic Carboxylic Acids : Ravikumar et al. (2013) studied the interaction of frovatriptan with acetic and succinic acids, forming salts related to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, contributing to the understanding of drug molecule adducts (Ravikumar et al., 2013).

Polyaniline Derivatives as Fluorescent Chemosensors : Qian et al. (2019) developed polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) for fluorescence sensing in environmental and biosensing applications (Qian et al., 2019).

Synthesis of Pyrido and Pyrrolo Analogues : Dionne et al. (1986) synthesized N,N-dimethyl analogues of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and evaluated their inotropic activity, contributing to pharmacological research (Dionne et al., 1986).

Anti-prion Activity of Derivatives : Kimura et al. (2011) evaluated the anti-prion activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives in TSE-infected cells, important for neurodegenerative diseases research (Kimura et al., 2011).

Synthesis of (R)‐Frovatriptan : Busto et al. (2013) developed a chemoenzymatic asymmetric synthesis route for the antimigraine agent (R)-Frovatriptan, using (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile as a key building block (Busto et al., 2013).

Antiviral Activity Against Human Papillomaviruses : Gudmundsson et al. (2009) synthesized substituted 1-aminotetrahydrocarbazoles with potent activity against human papillomaviruses, highlighting its potential in antiviral research (Gudmundsson et al., 2009).

Pyrido[2,3‐c]carbazole Derivatives Synthesis : Zhang et al. (2017) reported a one-pot synthesis of Pyrido[2,3‐c]carbazole derivatives under catalyst-free conditions, useful for organic chemistry research (Zhang et al., 2017).

Synthesis and Spectroscopic Study of Azocino[4,3-b]indole : Serdaroğlu & Uludağ (2021) proposed a synthetic route for pharmaceutical molecules including tetrahydrocarbazole derivatives, significant for the development of new drugs (Serdaroğlu & Uludağ, 2021).

Pd(II)-catalyzed C-H bond Amination : Jordan‐Hore et al. (2008) developed a Pd(II)-catalyzed C-H bond amination reaction to form carbazoles, crucial for natural product synthesis (Jordan‐Hore et al., 2008).

Bacterial Derivatization of Carbazoles : Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, important for understanding the metabolic pathways of these compounds (Waldau et al., 2009).

Antitumor Activity of Carbazole Derivatives : Murali et al. (2017) synthesized hetero annulated carbazole derivatives and evaluated their in vitro antitumor activity, contributing to cancer research (Murali et al., 2017).

Antimicrobial Activities of Carbazole Derivatives : Mayavel et al. (2014) synthesized and characterized a series of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amines and evaluated their antimicrobial activities, useful in pharmaceutical research (Mayavel et al., 2014).

Eigenschaften

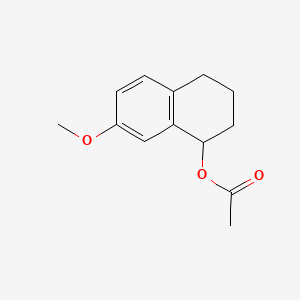

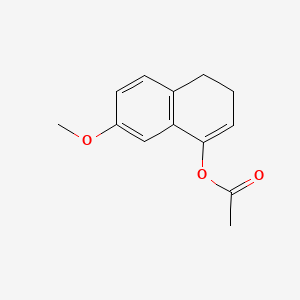

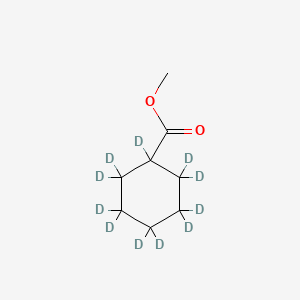

IUPAC Name |

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670105 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

CAS RN |

116650-33-0 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

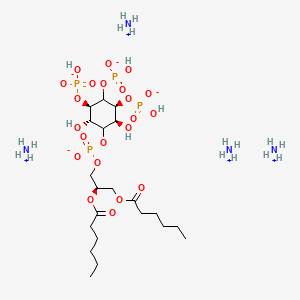

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)

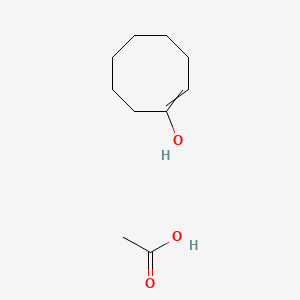

![3,4-Dihydro-2,5,7,8-tetramethyl-2-[2-(4-benzyl-1-piperazinyl)ethyl]-2H-1-benzopyran-6-ol](/img/structure/B569504.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)